6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. It is characterized by the presence of a bromine atom at the 6-position and a methoxyphenyl group at the 2-position of the pyridazinone ring. This compound has garnered interest due to its potential biological activities, including enzyme inhibition and applications in drug development.
This compound can be synthesized from starting materials such as 3-methoxybenzaldehyde and 5-bromo-2-hydrazinopyridazine. The classification of this compound falls under the category of pyridazinones, which are known for their diverse biological activities and utility in medicinal chemistry. Pyridazinones are often explored for their roles as pharmacological agents, particularly in anti-inflammatory and anticancer therapies .
The synthesis of 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves several key steps:
The reaction conditions, including temperature, solvent choice (often ethanol or acetic acid), and catalyst type, can significantly influence yield and purity. Advanced purification methods such as recrystallization or chromatography may be employed to isolate the final product with high purity .
The molecular structure of 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one can be depicted as follows:
The compound's structural confirmation can be achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular framework and purity .
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one is capable of undergoing various chemical reactions:
The specific reaction conditions (e.g., temperature, solvent) and reagents used can vary widely depending on the desired product and synthetic pathway chosen.
The mechanism of action for 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, including anti-inflammatory or anticancer activities .
These properties are critical for understanding its behavior in various applications and formulations .
6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one has several scientific applications:
The systematic IUPAC name 6-Bromo-2-(3-methoxyphenyl)pyridazin-3(2H)-one precisely defines the compound's molecular architecture according to standardized chemical nomenclature rules. This name specifies three critical structural elements:
The molecular formula is C₁₁H₉BrN₂O₂, with a molecular weight of 281.11 g/mol. The core pyridazinone ring system adopts a planar conformation, with the bromine substituent and lactam carbonyl creating an electron-deficient region conducive to nucleophilic substitution and metal-catalyzed coupling reactions [10]. The 3-methoxyphenyl moiety extends from N-2 with a dihedral angle that influences overall molecular planarity and π-π stacking capabilities with biological targets [10].
Table 1: Structural Characterization Data
Characterization Method | Key Parameters | Structural Significance |
---|---|---|
¹H NMR | δ 7.4–8.0 ppm (aryl-H), δ 6.8 ppm (pyridazinone-H), δ 3.8 ppm (OCH₃) | Confirms aromatic substitution patterns and methoxy group orientation [10] |
¹³C NMR | δ 165 ppm (C=O), δ 120 ppm (C-Br) | Demonstrates bromine-induced deshielding and lactam carbonyl position [10] |
Mass Spectrometry | m/z 281 [M⁺•] with characteristic Br isotope pattern | Verifies molecular weight and elemental composition [10] |
Solubility | 15.2 mg/mL in DMSO | Indicates moderate polarity suitable for biological screening [10] |
Pyridazinone derivatives first gained prominence in the 1980s as cardiovascular agents, exemplified by the phosphodiesterase-III inhibitor Milrinone (1,6-dihydro-2-methyl-6-oxo-(3,4'-bipyridine)-5-carbonitrile) for heart failure management [8]. The scaffold's versatility subsequently enabled exploration across therapeutic areas, including:
A pivotal development emerged from research on formyl peptide receptors (FPRs), where pyridazin-3(2H)-ones bearing arylacetamide chains at N-2 demonstrated potent agonist activity. Studies confirmed the scaffold's superiority in FPR activation, with C-6 modifications proving particularly sensitive to changes in receptor efficacy. This established the strategic importance of position 6 for directing biological activity [4]. The transition from early cardiovascular applications to targeted receptor agonists reflects the scaffold's adaptability to rational drug design principles.
The strategic incorporation of specific substituents at C-6 and N-2 positions follows structure-activity relationship (SAR) principles established through extensive pharmacological screening:
C-6 Bromine Substituent
N-2 3-Methoxyphenyl Moiety